molecular formula C10H14N5O8P B12362059 [(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B12362059
M. Wt: 363.22 g/mol
InChI Key: GZEMJRJMFKPWHB-AAXBYFMASA-N
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Description

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate, also known as adenosine 5’-monophosphate, is a nucleotide that plays a crucial role in various biological processes. It is a component of RNA and is involved in energy transfer through its conversion to ATP (adenosine triphosphate) and ADP (adenosine diphosphate).

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate can undergo oxidation reactions to form inosine monophosphate.

    Reduction: It can be reduced to form deoxyadenosine monophosphate.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Inosine monophosphate.

    Reduction: Deoxyadenosine monophosphate.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Mechanism of Action

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate exerts its effects primarily through its role in energy transfer. It is converted to ATP, which is the primary energy currency of the cell. ATP is used in various cellular processes, including muscle contraction, protein synthesis, and cell division .

Comparison with Similar Compounds

Similar Compounds

    Adenosine diphosphate (ADP): Similar in structure but contains two phosphate groups.

    Adenosine triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.

    Inosine monophosphate (IMP): Similar structure but with a hypoxanthine base instead of adenine.

Uniqueness

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is unique due to its role as a precursor in the synthesis of ATP and its involvement in various metabolic pathways. Its ability to be converted into different nucleotides makes it a versatile compound in both biological and chemical research .

Properties

Molecular Formula

C10H14N5O8P

Molecular Weight

363.22 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-6,9,16-17H,1H2,(H2,11,14,18)(H2,19,20,21)/t3-,4?,5-,6-,9-/m1/s1

InChI Key

GZEMJRJMFKPWHB-AAXBYFMASA-N

Isomeric SMILES

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O

Origin of Product

United States

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